molecular formula C17H26N6O2 B2611459 7-ethyl-1-isopentyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 923492-25-5

7-ethyl-1-isopentyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No.: B2611459
CAS No.: 923492-25-5
M. Wt: 346.435
InChI Key: GNNWJGNIXCTTEO-UHFFFAOYSA-N
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Description

7-ethyl-1-isopentyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a synthetic organic compound known for its unique structure and versatile applications across various scientific domains. This compound features a fused triazino-purine core, contributing to its distinctive chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-1-isopentyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione typically involves multi-step organic reactions starting from purine derivatives. The process often includes:

  • Step 1: : Alkylation of the purine core at specific positions to introduce ethyl, isopentyl, and methyl groups.

  • Step 2: : Formation of the triazino ring through cyclization reactions, typically under acidic or basic conditions.

  • Step 3: : Purification of the final product using chromatographic techniques to ensure the removal of byproducts and unreacted starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may employ catalytic processes to enhance yield and reduce reaction times. Commonly used methods include:

  • Batch reactors: : Suitable for small-scale, high-purity production.

  • Continuous flow reactors: : More efficient for large-scale production, offering better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

7-ethyl-1-isopentyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione undergoes a variety of chemical reactions:

  • Oxidation: : Can be oxidized using strong oxidizing agents, leading to the formation of keto derivatives.

  • Reduction: : Reduction reactions typically yield dihydro derivatives with altered electronic properties.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: : Halogenated compounds, amines, thiols.

Major Products Formed

  • Keto derivatives: : Formed via oxidation, often exhibiting distinct pharmacological properties.

  • Dihydro derivatives: : Resulting from reduction, these compounds are studied for their electronic and optical properties.

Scientific Research Applications

7-ethyl-1-isopentyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione finds extensive use in various fields:

  • Chemistry: : Utilized in studies of reaction mechanisms and as a precursor for synthesizing more complex molecules.

  • Biology: : Explored for its potential as a biochemical probe and in enzyme inhibition studies.

  • Medicine: : Investigated for its therapeutic potential, particularly in targeting specific biochemical pathways.

  • Industry: : Used in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The compound exerts its effects through multiple mechanisms, depending on the application:

  • Biochemical interactions: : Binds to specific enzyme active sites, inhibiting their activity.

  • Molecular targets: : Engages with cellular receptors or proteins, modulating their function and signaling pathways.

  • Pathways involved: : Often impacts nucleotide synthesis pathways, cellular signaling cascades, and oxidative stress responses.

Comparison with Similar Compounds

7-ethyl-1-isopentyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione stands out due to its unique combination of substituents and fused ring structure. Comparable compounds include:

  • Caffeine: : Shares a purine core but lacks the complex triazino ring.

  • Theophylline: : Similar core structure, used in bronchodilator medications.

  • Adenine derivatives: : Fundamental to DNA and RNA structures but differ significantly in functional groups and biological roles.

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Properties

IUPAC Name

7-ethyl-3,4,9-trimethyl-1-(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O2/c1-7-21-15(24)13-14(20(6)17(21)25)18-16-22(9-8-10(2)3)19-11(4)12(5)23(13)16/h10,12H,7-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNWJGNIXCTTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C(C(=NN3CCC(C)C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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